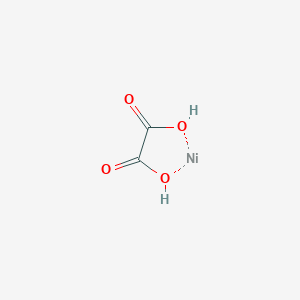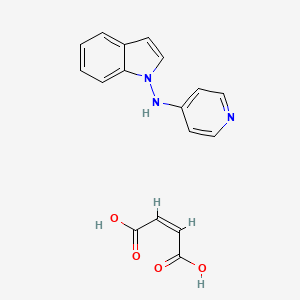
Phenol, 3-ethyl-, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-ethyl-, methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes. This compound is characterized by the presence of a phenol group substituted with an ethyl group at the 3-position and a methylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 3-ethyl-, methylcarbamate can be achieved through several methods. One common approach involves the reaction of 3-ethylphenol with methyl isocyanate in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate product .
Another method involves the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .
Industrial Production Methods
Industrial production of this compound often involves the continuous reaction of methylamine with diphenyl carbonate to generate phenyl-N-methyl urethane. This intermediate is then thermally degraded to produce methyl isocyanate, which reacts with 3-ethylphenol to form the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-ethyl-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 3-ethyl-, methylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 3-ethyl-, methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Phenol, 3-ethyl-, methylcarbamate can be compared with other similar compounds, such as:
Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Phenol, 3-isopropyl-, methylcarbamate: Another related compound with distinct substituents affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent and potential therapeutic agent.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-ethylphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O.C2H5NO2/c1-2-7-4-3-5-8(9)6-7;1-3-2(4)5/h3-6,9H,2H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
JHCVSMXLFULOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)O.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)



![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)




![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)
![tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate](/img/structure/B12335408.png)


![5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B12335431.png)
